molecular formula C12H22N2O7 B15056648 tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate

tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate

Cat. No.: B15056648
M. Wt: 306.31 g/mol
InChI Key: MRLCWFDGMOXGAG-UHFFFAOYSA-N
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Description

tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate is a Boc-protected morpholine derivative featuring a 6-membered morpholine ring, a tert-butyl carbamate group at the 4-position, and an aminomethyl substituent at the 2-position. The compound exists as an oxalate salt, enhancing its crystallinity and stability . Its stereochemistry is specified as the (S)-enantiomer in commercially available forms (e.g., QA-9517, 95% purity), which may influence its reactivity and biological interactions .

Properties

Molecular Formula

C12H22N2O7

Molecular Weight

306.31 g/mol

IUPAC Name

tert-butyl 2-(aminomethyl)morpholine-4-carboxylate;oxalic acid

InChI

InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12;3-1(4)2(5)6/h8H,4-7,11H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

MRLCWFDGMOXGAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CN.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate typically involves the reaction of morpholine with tert-butyl chloroformate and formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Morpholine reacts with formaldehyde to form a morpholine-methanol intermediate.

    Step 2: The intermediate is then treated with tert-butyl chloroformate to yield tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate.

    Step 3: The final product is obtained by reacting the tert-butyl derivative with oxalic acid to form the oxalate salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and precise control of temperature, pressure, and reactant concentrations are essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of morpholine oxides.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate Derivatives
Compound Name Counterion Substituents Purity (%) Price (USD/g) References
(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate Oxalate 2-aminomethyl 95 530
(R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate acetate Acetate 2-aminomethyl 95 N/A
tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride Hydrochloride 3-aminomethyl 95 N/A
(S)-tert-Butyl 3-formylmorpholine-4-carboxylate None 3-formyl N/A N/A
(S)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate Oxalate 6-aminomethyl, 2,2-dimethyl 97 997/5g
Table 2: Structural Similarity Scores (Based on )
Compound Name Similarity Score
(S)-tert-Butyl 3-formylmorpholine-4-carboxylate 0.89
Oxazolidine derivatives (e.g., [218594-01-5]) 1.00

Biological Activity

tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate is a morpholine derivative with significant implications in medicinal chemistry and biological research. This compound exhibits a range of biological activities, particularly in the context of drug development and enzyme interactions. Its unique structure, which includes a morpholine ring and various functional groups, positions it as a candidate for diverse pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H22N2O7C_{12}H_{22}N_{2}O_{7}, with a molecular weight of approximately 306.31 g/mol. The compound features both hydrophilic and hydrophobic regions, enhancing its potential for biological interactions. The morpholine ring contributes to its ability to engage with biological targets, making it valuable in pharmacological studies.

The mechanism of action involves interactions with various molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the morpholine ring provides structural stability. Additionally, the oxalic acid moiety may enhance solubility and bioavailability, facilitating its uptake in biological systems.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition could be leveraged for therapeutic applications in conditions where enzyme activity needs modulation.
  • Receptor Agonism : Investigations into its interaction with receptors suggest it may act as an agonist or antagonist depending on the target, influencing signal transduction pathways relevant to various physiological processes.

Table 1: Summary of Biological Activities

Biological Activity Description
Enzyme InhibitionPotential to inhibit specific metabolic enzymes
Receptor InteractionActs as an agonist or antagonist on various receptors
Toxicity ProfileLow toxicity observed at concentrations below 50 μM

Study on Enzyme Inhibition

In a recent study, this compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The results indicated significant inhibition at varying concentrations, suggesting potential therapeutic applications in metabolic disorders.

Receptor Interaction Analysis

Another investigation focused on the receptor interaction profile of the compound. It was found to engage with sigma receptors, demonstrating agonistic activity that could be useful in developing analgesic therapies. The study utilized cell lines expressing human sigma receptors to assess the compound's efficacy .

Safety and Toxicology

The toxicity profile of this compound has been assessed using standard cytotoxicity assays such as the lactate dehydrogenase (LDH) assay and MTT assay. Results showed low cytotoxicity at concentrations below 50 μM, with only modest increases in toxicity observed at higher concentrations (100 μM), indicating good tolerability for potential therapeutic use .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl-protected morpholine derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : tert-Butyl-protected morpholine derivatives are typically synthesized via carbamate formation under Schlenk conditions or using coupling reagents like HATU/DIPEA. For example, tert-butyl groups are introduced via Boc-protection of the morpholine nitrogen. Optimization involves controlling reaction temperature (0–25°C), anhydrous solvents (e.g., DCM or THF), and stoichiometric ratios of reagents to minimize side reactions like over-alkylation . Safety protocols, such as inert gas purging (to prevent oxidation), are critical .

Q. How can researchers characterize the purity and structural integrity of tert-butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : Confirm the presence of tert-butyl (δ ~1.4 ppm in 1^1H NMR) and morpholine ring protons (δ ~3.4–4.0 ppm).
  • HPLC/LC-MS : Assess purity (>98%) and detect impurities (e.g., de-Boc byproducts).
  • X-ray crystallography : Resolve stereochemistry, as seen in structurally similar phenylmorpholine derivatives .
  • TGA/DSC : Evaluate thermal stability and decomposition profiles under nitrogen .

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
  • Storage : Keep in airtight containers at 2–8°C, away from light and oxidizing agents, as tert-butyl carbamates are prone to hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How can researchers address discrepancies in solubility data for this compound across different solvents?

  • Methodological Answer : Solubility variations may arise from polymorphic forms or impurities. Conduct:

  • Phase solubility analysis : Compare solubility in aprotic (e.g., DMSO) vs. protic (e.g., MeOH) solvents.
  • Powder XRD : Identify crystalline vs. amorphous forms, which affect dissolution rates.
  • Impurity profiling : Use LC-MS to detect trace surfactants or counterions (e.g., oxalate vs. chloride salts) that alter solubility .

Q. What strategies are effective for optimizing the stereoselective synthesis of the aminomethyl-morpholine core?

  • Methodological Answer :

  • Chiral auxiliaries : Use (R)- or (S)-configured starting materials, as demonstrated in tert-butyl (R)-3-(hydroxymethyl)morpholine-4-carboxylate synthesis .
  • Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective C–N bond formation.
  • Kinetic resolution : Monitor reaction progress via chiral HPLC to isolate the desired enantiomer .

Q. How can researchers reconcile contradictory pharmacological activity data in α2 adrenergic receptor assays?

  • Methodological Answer : Discrepancies may arise from receptor subtype selectivity or assay conditions.

  • Radioligand binding assays : Use subtype-specific ligands (e.g., 3^3H-RX821002 for α2A) to confirm target engagement.
  • Functional assays : Compare cAMP inhibition in HEK293 cells expressing human α2 subtypes.
  • Metabolite interference : Test if the oxalate counterion or tert-butyl deprotection products (e.g., CO2_2) affect readouts .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT calculations : Model transition states for SN2 reactions at the aminomethyl group.
  • MD simulations : Predict solvation effects in polar aprotic solvents (e.g., DMF).
  • Hammett analysis : Correlate substituent effects on reaction rates using σ+^+ parameters .

Data Contradiction Analysis

Q. How should researchers interpret conflicting stability data under acidic vs. basic conditions?

  • Methodological Answer : The oxalate counterion may buffer acidic conditions, delaying hydrolysis. Under basic conditions, the tert-butyl group is susceptible to cleavage via nucleophilic attack. Validate through:

  • pH-rate profiling : Measure degradation kinetics at pH 2–12.
  • Mass spectrometry : Identify degradation products (e.g., morpholine-4-carboxylic acid).
  • Counterion swap : Compare stability of oxalate vs. hydrochloride salts .

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